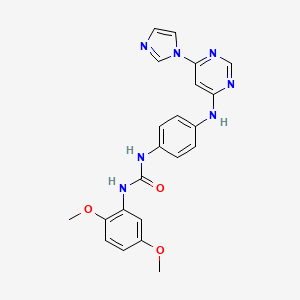
1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2,5-dimethoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2,5-dimethoxyphenyl)urea is a useful research compound. Its molecular formula is C22H21N7O3 and its molecular weight is 431.456. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2,5-dimethoxyphenyl)urea is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
It features a urea linkage and incorporates an imidazole and pyrimidine moiety, which are significant for its biological interactions.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 368.41 g/mol |
| Molecular Formula | C₁₉H₂₀N₆O₃ |
| CAS Number | Not available |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism of action primarily involves the inhibition of specific kinases that are crucial for tumor growth and proliferation. For instance, it has been shown to inhibit fibroblast growth factor receptor (FGFR) signaling pathways, which are often dysregulated in cancers.
Case Study: Inhibition of FGFR
In a study conducted by researchers at , various derivatives of similar compounds were evaluated for their ability to inhibit FGFR activity. The results indicated that modifications to the phenyl and pyrimidine rings significantly enhanced inhibitory potency. The compound was noted for its comparable efficacy to known FGFR inhibitors.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various bacterial strains. In vitro assays demonstrated moderate activity against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains.
Table: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Enzyme Inhibition
Another critical aspect of the biological activity of this compound is its role as an enzyme inhibitor. It has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis.
Mechanism of DHFR Inhibition
The inhibition of DHFR leads to reduced levels of tetrahydrofolate, impairing nucleotide synthesis and ultimately affecting cell proliferation. This mechanism is particularly relevant in cancer therapy, where rapid cell division is a hallmark.
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that specific substitutions on the phenyl and pyrimidine rings significantly influence the biological activity of the compound. For example:
- Dimethoxy Substituents : The presence of 2,5-dimethoxy groups on the phenyl ring enhances lipophilicity and cellular uptake.
- Imidazole Moiety : The imidazole ring contributes to the interaction with target enzymes through hydrogen bonding and hydrophobic interactions.
Clinical Implications
The promising results from preclinical studies suggest that this compound could be further developed into a therapeutic agent for various cancers. Ongoing research aims to optimize its pharmacokinetic properties and assess its safety profile in clinical trials.
属性
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O3/c1-31-17-7-8-19(32-2)18(11-17)28-22(30)27-16-5-3-15(4-6-16)26-20-12-21(25-13-24-20)29-10-9-23-14-29/h3-14H,1-2H3,(H,24,25,26)(H2,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOJUVSUPZZAOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













